molecular formula C42H32O9 B12310223 Ampelopsin G

Ampelopsin G

Cat. No.: B12310223
M. Wt: 680.7 g/mol
InChI Key: ZLVIMYAFYHEPGC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Ampelopsin G can be synthesized through several chemical routes. One common method involves the hydrothermal extraction of the compound from the dried fruits of Ampelopsis grossedentata. This process typically involves high temperatures and the use of cellulase to enhance the hydrolysis of the plant material .

Industrial Production Methods

In an industrial setting, the extraction of this compound is optimized by using a filter press and continuous flow centrifuge to remove insoluble materials from the hydrolysate. This method ensures a high recovery yield of this compound, making it a safe and economical process .

Chemical Reactions Analysis

Types of Reactions

Ampelopsin G undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its bioactivity and therapeutic effects.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound that exhibit enhanced bioactivity. For example, oxidation reactions can lead to the formation of compounds with increased antioxidant properties .

Mechanism of Action

Ampelopsin G exerts its effects through several molecular targets and pathways. It activates peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in regulating glucose metabolism and insulin sensitivity. Additionally, it up-regulates the fibroblast growth factor 21 (FGF21) and adenosine monophosphate-activated protein kinase (AMPK) signaling pathways, contributing to its anti-diabetic effects .

Comparison with Similar Compounds

Ampelopsin G is similar to other flavonoids such as quercetin and luteolin, which also exhibit antioxidant and anti-inflammatory properties. this compound is unique in its ability to activate PPARγ and regulate glucose metabolism more effectively . Other similar compounds include:

This compound stands out due to its potent insulin-sensitizing effects and its ability to modulate multiple signaling pathways involved in metabolic regulation .

Properties

Molecular Formula

C42H32O9

Molecular Weight

680.7 g/mol

IUPAC Name

4-(3,5-dihydroxyphenyl)-5,18,19-tris(4-hydroxyphenyl)-6-oxapentacyclo[9.7.1.02,10.03,7.012,17]nonadeca-2(10),3(7),8,12(17),13,15-hexaene-9,14,16-triol

InChI

InChI=1S/C42H32O9/c43-23-7-1-19(2-8-23)33-36-29(16-28(48)17-30(36)49)37-34(20-3-9-24(44)10-4-20)40(33)41-38(37)31(50)18-32-39(41)35(22-13-26(46)15-27(47)14-22)42(51-32)21-5-11-25(45)12-6-21/h1-18,33-35,37,40,42-50H

InChI Key

ZLVIMYAFYHEPGC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2C3C(C4=C(C2C5=C3C6=C(C=C5O)OC(C6C7=CC(=CC(=C7)O)O)C8=CC=C(C=C8)O)C=C(C=C4O)O)C9=CC=C(C=C9)O)O

Origin of Product

United States

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